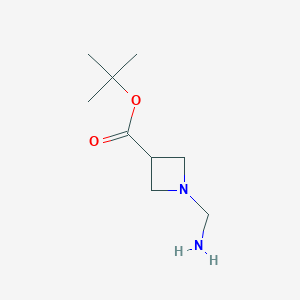

Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate

Description

Properties

Molecular Formula |

C9H18N2O2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

tert-butyl 1-(aminomethyl)azetidine-3-carboxylate |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)7-4-11(5-7)6-10/h7H,4-6,10H2,1-3H3 |

InChI Key |

QCEDAVMPPLRVEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN(C1)CN |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of tert-Butyl 1-(Aminoalkyl)azetidine-3-carboxylates

Executive Summary & Structural Feasibility Analysis

The "Aminomethyl" Stability Paradox

The specific target requested—tert-butyl 1-(aminomethyl)azetidine-3-carboxylate —presents a fundamental chemical stability challenge. A primary aminomethyl group attached directly to a nitrogen atom (

Strategic Redirection

To provide a functional and stable building block for drug development, this guide addresses the two chemically viable homologs/isomers that are standard in medicinal chemistry:

-

Target A (N-Functionalized Homolog): tert-butyl 1-(2-aminoethyl)azetidine-3-carboxylate.

-

Relevance: This is the stable "N-linked amine" variant, synthesized via N-cyanomethylation followed by reduction. This route matches the "1-substituted" nomenclature of your request.

-

-

Target B (C3-Functionalized Isomer): tert-butyl 3-(aminomethyl)azetidine-1-carboxylate.

-

Relevance: The most common commercial building block, often used when the "aminomethyl" group is the desired pharmacophore vector.

-

This guide focuses primarily on Target A (Route 1) as it involves the complex challenge of chemoselective nitrile reduction in the presence of a tert-butyl ester , a critical workflow for advanced organic synthesis.

Route 1: Synthesis of tert-Butyl 1-(2-aminoethyl)azetidine-3-carboxylate

Strategy: N-Alkylation followed by Chemoselective Reduction.

Retrosynthetic Analysis

The synthesis relies on the introduction of a cyanomethyl handle, which serves as a masked ethylamine. The critical step is the reduction of the nitrile (

Figure 1: Retrosynthetic logic for the stable N-aminoethyl derivative.

Step 1: N-Cyanomethylation

This step installs the carbon framework required for the amine tail.

-

Reagents: tert-butyl azetidine-3-carboxylate

HCl, Chloroacetonitrile ( -

Mechanism:

displacement of chloride by the azetidine nitrogen.

Detailed Protocol

-

Preparation: Charge a dry 3-neck round-bottom flask with tert-butyl azetidine-3-carboxylate hydrochloride (1.0 equiv) and anhydrous ACN (10 vol).

-

Base Addition: Add finely ground anhydrous

(3.0 equiv). Stir at room temperature (RT) for 30 minutes to liberate the free base. -

Alkylation: Cool the suspension to 0°C. Add chloroacetonitrile (1.1 equiv) dropwise over 15 minutes.

-

Critical Control: Azetidines are strained rings. Exothermic spikes can trigger ring-opening polymerization. Maintain internal temperature

during addition.

-

-

Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS (

shift from ~158 to ~197). -

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: The crude oil is typically sufficient for the next step. If purity is <90%, purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Step 2: Chemoselective Nitrile Reduction

The Challenge: Standard nitrile reductions (LAH,

Comparative Analysis of Reducing Agents

| Reagent System | Nitrile Reduction | Ester Stability | Risk Profile | Recommendation |

| Excellent | Poor (Reduces to alcohol) | High | Avoid | |

| Good | Moderate (Transesterification risk) | High (Pyrophoric) | Alternative | |

| Slow | Good | Low | Often stalls | |

| Excellent | Excellent | Moderate | Primary Choice |

Detailed Protocol (Cobalt Boride Method)

-

Setup: Dissolve the 1-(cyanomethyl) intermediate (1.0 equiv) in Methanol (MeOH, 10 vol).

-

Catalyst Loading: Add

(1.0 equiv). The solution will turn deep purple/pink. Cool to 0°C. -

Reduction: Add

(5.0 equiv) portion-wise over 30 minutes.-

Observation: The reaction produces vigorous gas evolution (

) and a black precipitate ( -

Safety: Perform in a well-ventilated fume hood.

-

-

Completion: Stir at 0°C for 1 hour, then RT for 2 hours.

-

Quench: Carefully add 1N HCl until pH ~2 (destroys residual borohydride and dissolves Cobalt salts).

-

Note: The tert-butyl ester is acid-sensitive. Do not heat. Keep cold and neutralize quickly.

-

-

Extraction: Basify to pH 10 with

or sat. -

Isolation: Dry organic layers over

, filter, and concentrate. -

Product: tert-butyl 1-(2-aminoethyl)azetidine-3-carboxylate. Store under Argon at -20°C (primary amines absorb

from air).

Route 2: Synthesis of tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate

Context: If the "1-(aminomethyl)" request was a nomenclature error for the C3-isomer.

Figure 2: Synthesis of the C3-isomer.

-

Starting Material: 1-Boc-3-cyanoazetidine (Commercially available).

-

Protocol: Hydrogenation using Raney Nickel in Methanol saturated with Ammonia (

in MeOH).-

Why Ammonia? It suppresses the formation of secondary amines (dimerization) during hydrogenation.

-

-

Yield: Typically >90%.[1]

Quality Control & Characterization

For the synthesized tert-butyl 1-(2-aminoethyl)azetidine-3-carboxylate :

| Analytical Method | Expected Signal | Interpretation |

| 1H NMR ( | tert-butyl group (Intact). | |

| Ethylene linker ( | ||

| Azetidine ring protons + C3-H. | ||

| IR Spectroscopy | ~1730 | Ester Carbonyl ( |

| No peak at ~2250 | Absence of Nitrile (Complete reduction). | |

| Mass Spec (ESI) | Consistent with |

References

-

Nitrile Reduction Selectivity: Caddick, S., et al. "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron Letters, vol. 41, no. 18, 2000, pp. 3513-3516. Link

-

Cobalt Boride Methodology: Khurana, J. M., & Kukreja, G. "Chemoselective reduction of nitriles to primary amines with nickel boride." Synthetic Communications, vol. 32, no. 8, 2002, pp. 1265-1269. Link

-

Azetidine Building Blocks: Bott, T. M., & West, F. G.[2] "Preparation and Synthetic Applications of Azetidines." Heterocycles, vol. 84, no. 1, 2012, pp. 223-264. Link

-

Baricitinib Intermediate Synthesis (Relevant Analogues): "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib." BMC Chemistry, 2019. Link

-

General Azetidine Handling: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, vol. 38, no. 5, 2006. Link

Sources

- 1. Cobalt(II) Chloride Hexahydrate-Diisopropylamine Catalyzed Mild and Chemoselective Reduction of Carboxylic Esters with Sodium Borohydride [organic-chemistry.org]

- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 1-(aminomethyl)azetidine-3-carboxylate: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

The azetidine motif, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from relative obscurity to become a privileged scaffold in contemporary drug design. Its unique combination of properties—conformational rigidity, three-dimensional character, and the ability to serve as a bioisosteric replacement for other functionalities—offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the diverse array of functionalized azetidines, tert-butyl 1-(aminomethyl)azetidine-3-carboxylate and its derivatives represent a critical class of building blocks, enabling the synthesis of complex molecular architectures with enhanced biological activity and improved drug-like properties.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its practical utility for researchers in the pharmaceutical and allied industries.

Physicochemical Properties: A Foundation for Synthetic Utility

This compound is a bifunctional molecule featuring a primary amine and a tert-butyl ester attached to a central azetidine core. The tert-butoxycarbonyl (Boc) group on the ring nitrogen serves as a crucial protecting group, modulating the reactivity of the azetidine nitrogen and allowing for selective functionalization of the primary amine and the carboxylate.

| Property | Value | Source |

| CAS Number | 325775-44-8 | |

| Molecular Formula | C₉H₁₈N₂O₂ | |

| Molecular Weight | 186.25 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Storage | Refrigerated (0-10°C) under an inert atmosphere | |

| Purity | Typically >97% |

Note: The hydrochloride salt of this compound (CAS 1173206-71-7) is also commercially available and exhibits different physical properties, such as being a solid.[1]

Synthesis of the Azetidine Core: A Strategic Overview

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of this building block. Several synthetic strategies have been developed, often involving intramolecular cyclization reactions. A common and efficient route to N-Boc protected 3-substituted azetidines involves the reduction of a nitrile precursor, which itself can be synthesized from commercially available starting materials.

Sources

Spectroscopic data (NMR, IR, MS) for tert-butyl 1-(aminomethyl)azetidine-3-carboxylate

Technical Whitepaper: Spectroscopic Characterization & Quality Control of tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate

Executive Summary & Nomenclature Correction

Critical Note on Nomenclature:

The query term "tert-butyl 1-(aminomethyl)azetidine-3-carboxylate" describes a chemically unstable hemiaminal structure (

This compound is a critical scaffold in fragment-based drug discovery (FBDD), serving as a rigidified,

Synthesis Context & Impurity Profile

To accurately interpret spectra, one must understand the synthesis origin. This compound is typically generated via the hydrogenation of tert-butyl 3-cyanoazetidine-1-carboxylate or the reduction of an azide intermediate.

-

Primary Impurity: Residual starting material (Nitrile) or partially reduced imines.

-

Spectral Impact: The presence of a nitrile stretch (~2240 cm⁻¹) in IR or distinct chemical shifts in NMR (ring protons of the nitrile precursor are deshielded relative to the amine).

Workflow Diagram: Synthesis & QC Logic

Figure 1: Synthesis pathway highlighting the critical transition from nitrile to amine, defining the QC requirements.

Spectroscopic Data Specifications

A. Mass Spectrometry (LC-MS)

-

Method: Electrospray Ionization (ESI), Positive Mode.

-

Solvent: Methanol/Water + 0.1% Formic Acid.

| Ion Species | m/z (Observed) | Assignment | Notes |

| [M+H]⁺ | 187.2 | Protonated Molecular Ion | Base peak in clean samples. |

| [M+Na]⁺ | 209.2 | Sodium Adduct | Common in glass/salt-contaminated runs. |

| [M+H - tBu]⁺ | 131.1 | Fragment (Loss of isobutene) | Diagnostic for Boc group. |

| [M+H - Boc]⁺ | 87.1 | Fragment (Core Azetidine) | Loss of CO₂ and isobutene. |

Expert Insight: If you observe a peak at m/z 183 , it indicates the unreduced nitrile precursor (

B. Infrared Spectroscopy (FT-IR)

-

Phase: Neat oil or KBr pellet.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Value |

| 3350 - 3450 | Primary Amine ( | N-H Stretch | Broad/Weak. Confirms reduction. |

| 2970 - 2930 | Alkyl C-H | C-H Stretch | dominated by t-Butyl group. |

| 1690 - 1705 | Carbamate (Boc) | C=O Stretch | Very strong. Diagnostic for N-protection. |

| 1160 - 1400 | C-O / C-N | Stretching | Fingerprint region. |

| Absent | Nitrile (CN) | ~2240 cm⁻¹ | CRITICAL QC: Must be absent. |

C. Nuclear Magnetic Resonance (¹H NMR)

Solvent:

-

Rotamer Warning: The Boc group creates rotamers around the carbamate nitrogen. At room temperature, this often results in broadening of the ring protons (positions 2 and 4). Heating the sample to 50°C can sharpen these peaks by accelerating rotation.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 1.44 | Singlet (s) | 9H | Boc | Diagnostic intensity reference. |

| 1.5 - 2.0 | Broad | 2H | Exchangeable. Shifts with concentration/water. | |

| 2.65 - 2.75 | Multiplet (m) | 1H | C3-H (Methine) | The "hub" connecting the ring to the amine. |

| 2.92 | Doublet (d, J=7.0 Hz) | 2H | Diagnostic for the aminomethyl group. | |

| 3.60 - 3.68 | Broad/Multiplet | 2H | C2-H / C4-H (cis/trans) | Ring protons adjacent to N-Boc. |

| 3.98 - 4.06 | Broad/Multiplet | 2H | C2-H / C4-H (cis/trans) | Deshielded ring protons. |

¹³C NMR Key Signals (

-

156.3 ppm: Carbamate Carbonyl (C=O).

-

79.5 ppm: Quaternary Carbon of

-Butyl. -

51.8 ppm: Ring Carbons (C2, C4) - Broadened by rotamers.

-

44.5 ppm: Exocyclic Aminomethyl (

). -

30.2 ppm: Ring Carbon (C3).

-

28.4 ppm: Methyls of

-Butyl.

Diagram: NMR Assignment Logic

Figure 2: NMR connectivity map illustrating the relationship between structural position and chemical shift.

Experimental Protocol: Identity Confirmation

This protocol is designed to validate the identity of incoming batches of CAS 325775-44-8.

Step 1: Sample Preparation (NMR)

-

Weigh 10-15 mg of the oil into a clean vial.

-

Dissolve in 0.6 mL of

(ensure solvent is neutralized; acidity can protonate the primary amine, shifting the -

Add TMS (Tetramethylsilane) as an internal standard (0.00 ppm).

Step 2: Derivatization Check (Optional but Recommended) Since the primary amine is the reactive handle, a "functional QC" is superior to simple spectroscopy.

-

Take 5 mg of sample in DCM.

-

Add 1 eq of Acetyl Chloride and 2 eq of Triethylamine.

-

Run TLC or LC-MS after 10 minutes.

-

Result: Complete conversion to the Acetamide (

= 229) confirms the amine is free and reactive, ruling out dimeric impurities.

Step 3: Data Analysis

-

Check: Integrate the

-Butyl singlet (9H). -

Validate: The exocyclic

doublet must integrate to 2H relative to the Boc group. -

Fail Criteria: If the

signal is a singlet, the amine may be protonated or the ring is distorted. If the integral is <2H, suspect polymerization.

References

-

PubChem. (2023).[1] Compound Summary: tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate.[1][2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine NMR characteristics).

- Enamine. (2023). Building Blocks Catalog: Azetidines.

Sources

- 1. tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride | C9H19ClN2O2 | CID 45072199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Boc-3-(Aminomethyl)azetidine | 325775-44-8 [chemicalbook.com]

- 3. tert-Butyl 3-(Aminomethyl)azetidine-1-carboxylate | 325775-44-8 | TCI AMERICA [tcichemicals.com]

- 4. 325775-44-8|tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. PubChemLite - Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate (C9H19N3O2) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (C9H18N2O2) [pubchemlite.lcsb.uni.lu]

The Strategic Synthesis of tert-Butyl 1-(Aminomethyl)azetidine-3-carboxylate: A Technical Guide for Medicinal Chemists

Introduction: The Azetidine Motif in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in contemporary drug discovery. Its inherent conformational rigidity and ability to introduce a three-dimensional character into otherwise planar molecules make it a valuable tool for medicinal chemists seeking to optimize the pharmacological properties of drug candidates.[1][2] Specifically, derivatives of azetidine-3-carboxylic acid are integral components of numerous biologically active compounds, including agonists for sphingosine-1-phosphate (S1P) receptors, which are targets for treating autoimmune diseases. This guide provides an in-depth exploration of the synthetic strategies for preparing a key building block: tert-butyl 1-(aminomethyl)azetidine-3-carboxylate. This derivative serves as a versatile intermediate, featuring a handle for further functionalization at the 1-position and a protected carboxylic acid at the 3-position, making it highly valuable for library synthesis and lead optimization campaigns.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of the target molecule, this compound, necessitates a strategic approach that addresses the inherent ring strain of the azetidine core and allows for the selective introduction of functional groups at the 1 and 3 positions. A logical retrosynthetic disconnection points to tert-butyl azetidine-3-carboxylate as a key intermediate. This commercially available or readily synthesized precursor provides the core azetidine scaffold with the desired ester functionality at the 3-position. The primary challenge then becomes the selective introduction of the aminomethyl group at the 1-position.

A robust and widely applicable method for the N-alkylation of secondary amines is reductive amination.[3] This approach involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent to form the corresponding N-alkylated amine. In the context of our target molecule, this translates to the reductive amination of tert-butyl azetidine-3-carboxylate with a suitable one-carbon (C1) electrophile and an ammonia surrogate. To ensure selectivity and avoid over-alkylation, a protected form of the aminomethyl group is often introduced, followed by a final deprotection step.

An alternative strategy involves the direct alkylation of the azetidine nitrogen with a protected aminomethyl halide, such as N-(chloromethyl)phthalimide, followed by deprotection of the phthalimide group.[4] This method, a variation of the Gabriel synthesis, offers another reliable route to the desired primary amine.

This guide will focus on the reductive amination strategy due to its operational simplicity and the mild conditions often employed.

Synthetic Workflow and Key Transformations

The proposed synthetic pathway to this compound is a three-step process commencing from azetidine-3-carboxylic acid. This sequence is designed for efficiency and scalability, employing common and well-documented chemical transformations.

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Esterification of Azetidine-3-carboxylic Acid

The initial step involves the protection of the carboxylic acid functionality as a tert-butyl ester. This is a crucial transformation as the tert-butyl group is stable under a wide range of reaction conditions, yet can be selectively removed under acidic conditions without affecting other sensitive functional groups.[4]

A modern and efficient method for the tert-butylation of amino acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) in tert-butyl acetate (t-BuOAc).[5] This approach avoids the use of hazardous reagents and often proceeds with high yields and short reaction times.

Reaction Scheme:

Azetidine-3-carboxylic Acid + t-BuOAc --(Tf2NH)--> tert-Butyl Azetidine-3-carboxylate

Step 2: Reductive Amination for N-Functionalization

With the 3-position protected, the next critical step is the introduction of a protected aminomethyl group at the azetidine nitrogen. Reductive amination using a protected form of formaldehyde and a protected amine source is a highly effective strategy. A common choice is the use of paraformaldehyde as the formaldehyde source and tert-butyl carbamate as the protected amine source, with a suitable reducing agent such as sodium triacetoxyborohydride (STAB). This one-pot reaction proceeds through the in-situ formation of an N-Boc-protected iminium ion, which is then reduced to the desired product.

Reaction Scheme:

tert-Butyl Azetidine-3-carboxylate + (CH2O)n + Boc-NH2 --(STAB)--> tert-Butyl 1-((tert-butoxycarbonylamino)methyl)azetidine-3-carboxylate

The mechanism of this key transformation is illustrated below.

Figure 2: Mechanism of the reductive amination step.

Step 3: Deprotection to Yield the Final Product

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the newly introduced aminomethyl moiety. This is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a chlorinated solvent such as dichloromethane (DCM). The reaction is generally clean and proceeds to completion at room temperature. It is important to note that these conditions will also cleave the tert-butyl ester, so if the ester is desired in the final product, an orthogonal protecting group strategy would be required. However, for the synthesis of this compound, selective deprotection of the N-Boc group while retaining the tert-butyl ester can be challenging. For the purpose of this guide, which focuses on the preparation of the title compound, we will assume the ester is also cleaved and then re-esterification would be necessary if the ester is required. For the synthesis of the free amine, the acidic deprotection is straightforward.

Reaction Scheme:

tert-Butyl 1-((tert-butoxycarbonylamino)methyl)azetidine-3-carboxylate --(TFA/DCM)--> 1-(Aminomethyl)azetidine-3-carboxylic acid (as TFA salt)

To obtain the title compound, a final esterification step would be required.

Experimental Protocols

The following protocols are representative procedures based on established methodologies for similar transformations. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: Synthesis of tert-Butyl Azetidine-3-carboxylate

| Parameter | Value |

| Reactants | Azetidine-3-carboxylic acid, tert-Butyl acetate (t-BuOAc) |

| Catalyst | Bis(trifluoromethanesulfonyl)imide (Tf2NH) |

| Solvent | tert-Butyl acetate (t-BuOAc) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous wash, extraction, and purification by chromatography |

Step-by-Step Methodology:

-

To a stirred solution of azetidine-3-carboxylic acid (1.0 eq) in tert-butyl acetate, add bis(trifluoromethanesulfonyl)imide (1.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl azetidine-3-carboxylate.

Protocol 2: Synthesis of tert-Butyl 1-((tert-butoxycarbonylamino)methyl)azetidine-3-carboxylate

| Parameter | Value |

| Reactants | tert-Butyl azetidine-3-carboxylate, Paraformaldehyde, tert-Butyl carbamate |

| Reducing Agent | Sodium triacetoxyborohydride (STAB) |

| Solvent | Dichloroethane (DCE) or Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Work-up | Quenching with aqueous base, extraction, and purification |

Step-by-Step Methodology:

-

To a stirred solution of tert-butyl azetidine-3-carboxylate (1.0 eq) in dichloroethane, add paraformaldehyde (1.5 eq) and tert-butyl carbamate (1.2 eq).

-

Stir the suspension at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection to 1-(Aminomethyl)azetidine-3-carboxylic acid

| Parameter | Value |

| Reactant | tert-Butyl 1-((tert-butoxycarbonylamino)methyl)azetidine-3-carboxylate |

| Reagent | Trifluoroacetic acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours |

| Work-up | Removal of volatiles under reduced pressure |

Step-by-Step Methodology:

-

Dissolve tert-butyl 1-((tert-butoxycarbonylamino)methyl)azetidine-3-carboxylate (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (10-20 eq) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting residue, the TFA salt of 1-(aminomethyl)azetidine-3-carboxylic acid, can be used directly or further purified.

Challenges and Troubleshooting

The synthesis of azetidine derivatives is not without its challenges, primarily stemming from the inherent strain of the four-membered ring.

-

Ring Opening: The azetidine ring can be susceptible to nucleophilic ring-opening under harsh reaction conditions. It is therefore crucial to employ mild reagents and reaction conditions whenever possible.

-

Purification: The polarity of the final amine product can make purification by silica gel chromatography challenging. Reverse-phase chromatography or crystallization of a salt form may be necessary.

-

Over-alkylation: In the reductive amination step, there is a potential for the newly formed primary amine to react further. The use of a protected amine source, as detailed in the protocol, effectively mitigates this side reaction.

Conclusion

The preparation of this compound is a key synthetic sequence for accessing a versatile building block in medicinal chemistry. The outlined strategy, centered around the reductive amination of a pre-formed azetidine-3-carboxylate core, offers a reliable and scalable route. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize this valuable intermediate, thereby accelerating their drug discovery efforts. The provided protocols, grounded in established synthetic methodologies, serve as a robust starting point for the practical implementation of this synthesis in the laboratory.

References

- Brandi, A.; Cicchi, S.; Cordero, F. M. Synthesis and reactivity of azetidines. Chem. Rev.2008, 108, 3988–4035.

- Bott, T. M.; West, F. G. Preparation and synthetic applications of azetidines. Heterocycles2012, 84, 223-261.

- Ji, Y.; et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc2018, iv, 195-214.

- Couty, F.; Evano, G. Recent developments in the synthesis of azetidines. Org. Biomol. Chem.2006, 4, 3289-3306.

- Singh, G. S.; Tilvi, S.

- Anderson Jr, A. G.; Lok, R. Synthesis of azetidine-3-carboxylic acid. J. Org. Chem.1972, 37, 3953-3955.

-

PubChem. tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride. Available online: [Link]

-

PubChem. tert-Butyl 3-(methylamino)azetidine-1-carboxylate. Available online: [Link]

-

Synthesis of 1-(tert.-butyl)-3-azetidinol. PrepChem.com. Available online: [Link]

- Baxter, E. W.; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002, 59, 1-714.

- Kocienski, P. J. Protecting Groups. Thieme, 2004.

-

RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available online: [Link]

- Dangerfield, E. M.; et al.

- Ogasa, C.; Kayano, K.; Namba, K. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett2024, 35, 235-239.

Sources

Methodological & Application

Application of tert-butyl 1-(aminomethyl)azetidine-3-carboxylate in drug discovery

Application Note: Leveraging tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate in Drug Discovery

Part 1: Executive Summary & Compound Profile

Editorial Note on Nomenclature:

The chemical name "tert-butyl 1-(aminomethyl)azetidine-3-carboxylate" describes a structure with an aminomethyl group attached to the ring nitrogen (

The Azetidine Advantage in Medicinal Chemistry

Azetidines (4-membered nitrogen heterocycles) have emerged as superior bioisosteres for piperidines, pyrrolidines, and cyclobutanes. Their inclusion in drug candidates (e.g., Baricitinib, Cobimetinib) is driven by their ability to:

-

Lower Lipophilicity (LogD): The high

character reduces non-specific binding and improves metabolic stability compared to aromatic linkers. -

Rigidify Geometry: The puckered conformation of the azetidine ring (

fold angle) provides defined exit vectors for substituents, critical for precise ligand-protein docking. -

Modulate Basicity: The pKa of the azetidine nitrogen is typically lower than that of pyrrolidine or piperidine, often improving oral bioavailability and permeability.

Compound Data Sheet

| Property | Detail |

| Primary Name | tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate |

| Common Name | 1-Boc-3-(aminomethyl)azetidine |

| CAS Number | 1173206-71-7 (HCl salt); 142253-55-2 (Free base) |

| Molecular Formula | |

| Key Functionality | Orthogonal protection (Boc), Primary Amine (Handle for coupling) |

| Primary Application | PROTAC Linker, Peptidomimetic Scaffold, Fragment Library Construction |

Part 2: Key Applications in Drug Discovery

PROTAC Linker Design

The compound is a premier "rigid linker" in Proteolysis Targeting Chimeras (PROTACs). Unlike flexible PEG chains, the azetidine ring restricts the conformational space of the linker, potentially reducing the entropic penalty upon ternary complex formation (Target Protein + PROTAC + E3 Ligase).

-

Mechanism: The primary amine (

) is coupled to the Target of Interest (TOI) ligand or the E3 ligase ligand (e.g., Thalidomide/VHL derivatives). The Boc group is subsequently removed to attach the second moiety. -

Benefit: Improves cell permeability compared to long alkyl or PEG chains.

Bioisosteric Replacement

In Lead Optimization, this scaffold is used to replace:

-

Ethylenediamine moieties: Reducing conformational flexibility.

-

Cyclohexane-1,4-diamines: Reducing molecular weight and lipophilicity (Lipophilic Efficiency - LipE).

Part 3: Experimental Protocols

Protocol A: Orthogonal Functionalization (Amide Coupling)

Objective: Selective coupling of the primary amine while retaining the Boc protection on the ring nitrogen.

Reagents:

-

Carboxylic Acid Partner (

) -

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve

equiv of the Carboxylic Acid in anhydrous DMF ( -

Activation: Add

equiv of HATU and -

Addition: Add

equiv of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (free base or HCl salt). Note: If using HCl salt, increase DIPEA to 3.0 equiv. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the amine.

-

Workup: Dilute with EtOAc, wash with saturated

(x2), water (x1), and brine (x1). Dry over -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

-

Success Indicator: LC-MS shows a single peak with mass

(loss of water). -

Failure Mode: If starting amine remains, check the quality of HATU (it hydrolyzes over time).

Protocol B: N-Boc Deprotection (TFA Method)

Objective: Removal of the tert-butyl carbamate to expose the secondary azetidine amine for further functionalization.

Reagents:

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (Optional): Triethylsilane (if sensitive functional groups are present)

Step-by-Step Methodology:

-

Dissolution: Dissolve the intermediate from Protocol A in DCM (

M). -

Acidification: Add TFA dropwise at

until the ratio is 1:4 (TFA:DCM). -

Reaction: Stir at RT for 1–2 hours. Caution: Azetidines are acid-stable, but prolonged exposure to strong acid can cause ring-opening in highly strained or substituted systems (though 3-substituted are generally stable).

-

Quenching: Concentrate the reaction mixture in vacuo (do not heat above

). -

Free Basing (Critical): The product will be a TFA salt. To isolate the free base, redissolve in DCM and wash with saturated

or pass through a SCX-2 (Strong Cation Exchange) cartridge.

Part 4: Visualizing the Workflow

Figure 1: PROTAC Linker Synthesis Strategy

This diagram illustrates the logical flow of using the azetidine scaffold to link an E3 Ligase Ligand and a Target Protein Ligand.

Caption: Step-wise synthesis of a PROTAC using the azetidine scaffold as a rigid linker. The orthogonal protection allows sequential attachment of pharmacophores.

Figure 2: SAR Logic - Why Azetidine?

Comparison of physicochemical properties when substituting linkers.

Caption: Strategic selection of azetidine over piperidine or alkyl chains optimizes Lipophilic Efficiency (LipE) and reduces conformational entropy.

Part 5: References

-

Mullard, A. (2016). Azetidines rise to prominence in drug discovery. Nature Reviews Drug Discovery. [Link]

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Building Blocks in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]

N-Boc Deprotection of Azetidine Compounds: Conditions, Mechanisms, and Best Practices

An Application Note and Protocol Guide

Introduction: The Azetidine Moiety and the Role of N-Boc Protection

Azetidines, four-membered nitrogen-containing heterocycles, are valuable structural motifs in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain, while making them more stable and easier to handle than their aziridine counterparts, also imparts unique reactivity that can be harnessed in synthesis.[1][3] In multi-step synthetic sequences, the protection of the azetidine nitrogen is crucial. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose due to its stability under a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation.[4][5]

The efficient and clean removal of the Boc group is a critical step to unmask the azetidine nitrogen for subsequent functionalization. However, the selection of the deprotection method is not trivial. It requires a careful balance between achieving complete cleavage of the robust carbamate and preserving the integrity of the strained azetidine ring, as well as any other sensitive functional groups within the molecule. This guide provides a comprehensive overview of the reaction conditions, underlying mechanisms, and field-tested protocols for the N-Boc deprotection of azetidine compounds.

Core Principle: The Mechanism of Acid-Catalyzed N-Boc Cleavage

The most common strategy for N-Boc deprotection relies on acid catalysis.[6] The generally accepted mechanism proceeds through three key steps, which are robust and predictable.[7][8]

-

Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl). This activation makes the carbonyl carbon more electrophilic.[8][9]

-

Fragmentation: The protonated intermediate is unstable and fragments, leading to the irreversible loss of a highly stable tert-butyl carbocation and the formation of an unstable carbamic acid intermediate.[5][8]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[7] In the acidic medium, the newly liberated azetidine nitrogen is immediately protonated to form the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[7][9]

It is a critical safety consideration that this reaction generates two gaseous byproducts, isobutylene (from the deprotonation of the tert-butyl cation) and carbon dioxide. Therefore, these reactions must never be performed in a sealed system.[7]

Caption: Acid-catalyzed mechanism for N-Boc deprotection.

Standard Deprotection Methodologies: Strong Acid Systems

Strong acids are the workhorse reagents for Boc removal. The choice between them often depends on the substrate's solubility, the presence of other acid-labile groups, and the desired form of the final salt.

Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a highly effective reagent, typically used in dichloromethane (DCM) as a co-solvent.[10][11] Its high acidity ensures rapid and complete deprotection, often at room temperature.[8]

-

Typical Conditions: 20-50% TFA in DCM.

-

Reaction Time: 30 minutes to a few hours.[11]

-

Advantages: Fast, reliable, and the volatility of both TFA and DCM simplifies product isolation via evaporation.

-

Causality: The use of DCM as a solvent is advantageous due to its ability to dissolve a wide range of organic substrates while being inert to the strong acid conditions. The concentration of TFA can be tuned; lower concentrations (e.g., 20%) are used for more sensitive substrates, while higher concentrations (up to 100% neat TFA) can accelerate the reaction for more robust molecules.[8]

Hydrogen Chloride (HCl)

Hydrogen chloride, typically as a 4M solution in 1,4-dioxane, is another widely used and effective method.[9][10][12] It is often considered a "cleaner" alternative to TFA, as it avoids potential side reactions like trifluoroacetylation.[13][14]

-

Typical Conditions: 4M HCl in dioxane. Other solvents like methanol or ethyl acetate can also be used.[10][12]

-

Reaction Time: 1 to 16 hours at room temperature.[12]

-

Advantages: Provides the product as a hydrochloride salt, which is often more crystalline and easier to handle than the TFA salt. Avoids TFA-related side reactions.

-

Causality: Dioxane is an excellent solvent for both the substrate and the HCl gas, ensuring a homogeneous reaction. The reaction often proceeds smoothly at room temperature, minimizing the risk of thermally induced side reactions.

A crucial finding for researchers working with these strained rings is that the azetidine core is generally stable to the strong acidic conditions required for Boc deprotection, allowing for the unmasking of the nitrogen without degradation of the four-membered ring.[15][16]

Alternative and Milder Deprotection Strategies

For substrates containing other acid-sensitive functional groups, milder or non-acidic conditions may be required.

Thermolytic (Catalyst-Free) Deprotection

Heating a solution of the N-Boc protected amine can effect deprotection without any acid catalyst.[3] This "green chemistry" approach is particularly attractive as it avoids corrosive reagents and simplifies work-up.[4][17]

-

Typical Conditions: Refluxing in water (100 °C) or higher temperatures (150-230 °C) in solvents like methanol, trifluoroethanol (TFE), or under continuous flow conditions.[3][4][6]

-

Reaction Time: Can range from less than 15 minutes in refluxing water to several hours at higher temperatures.[6]

-

Advantages: Environmentally benign, catalyst-free, and avoids acidic workup.[18]

-

Causality: At elevated temperatures, the carbamate can undergo thermal decomposition to release isobutylene and carbon dioxide.[19] Solvents like TFE can significantly accelerate the process.[20]

Milder Acidic and Lewis Acid Conditions

For substrates that cannot tolerate strong acids like TFA or HCl, a range of milder reagents can be employed.

-

p-Toluenesulfonic Acid (p-TsOH): Can be used in solvents like DME or under solvent-free mechanochemical (ball-milling) conditions for a green and efficient alternative.[21][22]

-

Aqueous Phosphoric Acid: An effective and environmentally friendly reagent for deprotecting Boc groups while leaving many other protecting groups intact.[23]

-

Zinc Bromide (ZnBr₂): A mild Lewis acid that can selectively deprotect secondary N-Boc groups in dichloromethane.[6]

Comparative Overview of Deprotection Conditions

| Method | Reagent(s) | Typical Solvent | Temperature | Typical Time | Advantages | Disadvantages |

| Strong Acid | 20-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 0.5 - 2 h[11] | Fast, reliable, volatile reagents for easy removal. | Can cleave other acid-labile groups; potential for TFA-related side reactions.[13] |

| Strong Acid | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 1 - 16 h[12] | Forms crystalline HCl salts; avoids trifluoroacetylation. | Dioxane is a non-volatile peroxide-former; can be slower than TFA. |

| Thermal | None (Catalyst-Free) | Water, Methanol, TFE | 100 - 230 °C[3][6] | 15 min - 6 h | Environmentally friendly; no acid waste.[17] | High temperatures may not be suitable for all substrates; limited solvent scope.[22] |

| Mild Acid | p-Toluenesulfonic acid (p-TsOH) | DME / Solvent-free | 40 °C / RT | 2 h / 10 min[21][22] | Milder than TFA/HCl; mechanochemical option is very fast and green. | May not be effective for all substrates. |

| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 24 - 72 h[6] | High selectivity for certain N-Boc groups. | Very long reaction times; requires stoichiometric reagent. |

Potential Side Reactions and Mitigation Strategies

While N-Boc deprotection is generally a high-yielding transformation, awareness of potential side reactions is key to ensuring success, particularly with complex molecules.

Caption: Decision workflow for selecting a deprotection method.

Alkylation by the tert-Butyl Cation

The electrophilic tert-butyl cation generated during the reaction can be intercepted by nucleophilic functional groups (e.g., indoles in tryptophan, thioethers in methionine) present in the substrate, leading to unwanted alkylated byproducts.[8][13]

-

Solution: Use of Scavengers. To prevent this, a "scavenger" is added to the reaction mixture. Scavengers are nucleophilic species that are designed to trap the tert-butyl cation before it can react with the substrate.

Trifluoroacetylation

When using TFA, a small amount of trifluoroacetylation of the newly deprotected amine can sometimes be observed. This occurs if trifluoroacetic anhydride is present as an impurity or formed in situ.[13]

-

Solution: If this side reaction is problematic, switching to HCl in dioxane is the most effective solution.[13] Alternatively, ensuring the use of high-purity TFA can minimize the issue.

Ring Opening of the Azetidine

Although generally stable, the strained azetidine ring can be susceptible to nucleophilic ring-opening, particularly after protonation of the ring nitrogen (formation of an azetidinium ion).[24]

-

Mitigation: This is rarely an issue under standard anhydrous deprotection conditions. The risk increases if potent nucleophiles are present in the reaction mixture. Sticking to standard protocols (TFA/DCM or HCl/dioxane) at room temperature or below and ensuring anhydrous conditions will minimize the risk of this side reaction.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Caption: General experimental workflow for N-Boc deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is suitable for substrates that are stable to strongly acidic conditions.

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the N-Boc protected azetidine (1.0 equiv).

-

Dissolution: Under an inert atmosphere (N₂ or Argon), dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration). If the substrate contains nucleophilic moieties (e.g., indole, thioether), add a scavenger such as triisopropylsilane (TIS, 1.1 equiv).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 equiv, often as a 25-50% v/v solution in DCM) dropwise to the stirred solution.[11]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material has been consumed. A ninhydrin stain can be used to visualize the appearance of the free amine product on the TLC plate.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene or DCM (3x) can help remove residual TFA.

-

Isolation: The crude product is the azetidine trifluoroacetate salt. If it is not a solid, it can often be precipitated by triturating the residue with cold diethyl ether. The resulting solid can be collected by filtration, washed with cold ether, and dried under vacuum.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This protocol is a robust alternative, yielding the hydrochloride salt of the azetidine.[12]

-

Preparation: To a clean, dry round-bottom flask with a magnetic stir bar, add the N-Boc protected azetidine (1.0 equiv).

-

Reagent Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (5-10 equiv of HCl) to the starting material.[12][25] The substrate may not fully dissolve initially.

-

Reaction: Stir the resulting solution or suspension at room temperature for 2-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is no longer visible.

-

Work-up and Isolation: Concentrate the reaction mixture to dryness under reduced pressure. The resulting solid is the crude azetidine hydrochloride salt.

-

Purification: The crude salt can be purified by trituration with, or recrystallization from, an appropriate solvent system (e.g., methanol/diethyl ether) to afford the pure product.

Conclusion

The deprotection of N-Boc azetidines is a fundamental and frequently encountered transformation in modern organic synthesis. While strong acidolysis with TFA or HCl remains the most direct and reliable method, a thorough understanding of the reaction mechanism, potential side reactions, and available alternatives is essential for success. The stability of the azetidine ring to standard acidic conditions allows for robust application of these protocols. By carefully considering the substrate's sensitivities and choosing the appropriate reagents, solvents, and scavengers, researchers can efficiently access the versatile free azetidine building block for the continued development of novel chemical entities.

References

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Retrieved from [Link]

-

Ghorai, M. K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 86-89. Retrieved from [Link]

-

O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

White, J. D., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10461-10469. Retrieved from [Link]

-

Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Retrieved from [Link]

-

Berredjem, M., et al. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Retrieved from [Link]

-

Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (n.d.). Canadian Center of Science and Education. Retrieved from [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. Retrieved from [Link]

-

Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. (n.d.). ResearchGate. Retrieved from [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1). Retrieved from [Link]

-

How can we do the deprotection of boc-amino acids using hcl ?. (2016). ResearchGate. Retrieved from [Link]

-

Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC. Retrieved from [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved from [Link]

-

A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (n.d.). PMC. Retrieved from [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis. Retrieved from [Link]

-

Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. Retrieved from [Link]

-

Prevention of TFA ester formation during Boc + Acetonide deprotection. (2022). Reddit. Retrieved from [Link]

-

Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mcours.net [mcours.net]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. Boc Deprotection - HCl [commonorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Zinelaabidine | International Journal of Chemistry | CCSE [ccsenet.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. fulir.irb.hr [fulir.irb.hr]

- 23. Boc-Protected Amino Groups [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Azetidine Derivatives as Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Azetidine Scaffold in Antibacterial Drug Discovery

The four-membered nitrogen-containing heterocycle, azetidine, and particularly its 2-oxo derivative, the β-lactam, represents one of the most impactful structural motifs in the history of medicinal chemistry.[1][2] From the discovery of penicillin to the development of modern cephalosporins, carbapenems, and monobactams, the β-lactam ring is the cornerstone of a class of antibiotics that has saved countless lives by targeting bacterial cell wall biosynthesis.[3][4][5] The inherent ring strain of the β-lactam makes it a potent acylating agent, irreversibly inhibiting key bacterial enzymes.[3][6]

Beyond the classical β-lactams, the azetidine ring itself has emerged as a valuable substituent in other classes of antibacterial agents. Notably, its incorporation into the quinolone scaffold has led to compounds with outstandingly broad-spectrum activity, particularly against Gram-positive organisms, and improved in vivo efficacy.[] The conformational rigidity and unique vectoral properties of the azetidine ring allow for precise modulation of a compound's physicochemical properties and its interaction with biological targets.

This guide provides an in-depth exploration of the synthesis and application of azetidine derivatives in the development of novel antibacterial agents. It offers detailed protocols for the synthesis of key azetidin-2-one intermediates via the Staudinger cycloaddition, explains the mechanistic rationale behind experimental choices, and provides standardized methods for evaluating antibacterial efficacy.

Mechanisms of Action: Targeting Critical Bacterial Processes

Azetidine derivatives contribute to antibacterial activity through two primary, well-established mechanisms, depending on the overall molecular scaffold.

Inhibition of Bacterial Cell Wall Synthesis (β-Lactams)

The bactericidal action of β-lactam antibiotics stems from their ability to disrupt the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall, especially in Gram-positive bacteria.[3][4]

-

Molecular Mimicry: β-lactam antibiotics are structural analogues of D-alanyl-D-alanine, the terminal amino acid residues of the nascent peptidoglycan chains.[3]

-

Target Inhibition: This structural similarity allows them to bind to the active site of Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases.[4][]

-

Irreversible Acylation: The strained β-lactam ring opens, and the carbonyl group irreversibly acylates a serine residue in the PBP active site.[3][6]

-

Cell Lysis: This inactivation of PBPs prevents the final cross-linking of the peptidoglycan layer, compromising the cell wall's integrity. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4][5]

Caption: Mechanism of β-lactam action on bacterial cell wall synthesis.

Inhibition of DNA Replication (Azetidinyl-Quinolones)

When the azetidine moiety is appended to a quinolone core, the mechanism of action shifts to the inhibition of DNA synthesis. Quinolones target two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4][8]

-

Target Enzymes: These enzymes are crucial for managing DNA topology (supercoiling) during replication, transcription, and cell division.[4] DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in several Gram-positive species.[]

-

Formation of a Ternary Complex: Quinolones stabilize a transient state where the enzyme has cleaved the DNA strands, forming a toxic enzyme-DNA-quinolone complex.[3][8]

-

Replication Fork Arrest: This complex physically obstructs the movement of the DNA replication machinery, leading to a halt in DNA synthesis and ultimately, cell death.[4] The azetidine substituent at the C-7 position of the quinolone core plays a critical role in the drug's potency and spectrum of activity.[3]

Synthetic Strategies: The Staudinger [2+2] Cycloaddition

The most versatile and widely employed method for constructing the azetidin-2-one ring is the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine (Schiff base).[8]

Caption: General workflow for the Staudinger synthesis of azetidin-2-ones.

Causality Behind Experimental Choices:

-

In Situ Ketene Generation: Ketenes are highly reactive and prone to polymerization. Therefore, they are almost always generated in situ from a more stable precursor, typically an acyl chloride, by elimination of HCl using a non-nucleophilic tertiary amine base.

-

Choice of Base (Triethylamine): Triethylamine (TEA) is a common choice because it is a strong enough base to deprotonate the α-carbon of the acyl chloride to initiate HCl elimination, but its bulky ethyl groups sterically hinder it from acting as a nucleophile and competing with the imine in reacting with the generated ketene.

-

Low Reaction Temperature: The Staudinger cycloaddition is often performed at low temperatures (0 °C to -78 °C). This helps to control the highly exothermic reaction, minimize side reactions like ketene polymerization, and can enhance the diastereoselectivity of the cycloaddition, which is crucial for biological activity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-4-(4-methoxyphenyl)-1-phenylazetidin-2-one

This protocol details a representative two-step synthesis of a 3-chloro-monocyclic β-lactam, a key intermediate for more complex antibacterial agents.

Step 1: Synthesis of the Imine (Schiff Base) Intermediate

-

Reagents & Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (2.0 g, 0.021 mol) and p-anisaldehyde (2.9 g, 0.021 mol) in 30 mL of absolute ethanol.

-

Reaction: Add 2-3 drops of glacial acetic acid as a catalyst. Reflux the mixture for 4 hours.

-

Work-up & Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice. The precipitated solid is filtered under vacuum, washed with cold water, and dried.

-

Purification: Recrystallize the crude product from ethanol to yield the pure imine as a crystalline solid.

-

Expected Yield: ~85-90%

-

Characterization (FT-IR, cm⁻¹): ~1625 (C=N stretch).

-

Step 2: [2+2] Cycloaddition to form the Azetidin-2-one

-

Reagents & Setup: In a 250 mL three-necked flask fitted with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve the Schiff base from Step 1 (4.0 g, 0.019 mol) and triethylamine (3.8 g, 0.038 mol) in 60 mL of anhydrous 1,4-dioxane.

-

Reaction Conditions: Cool the stirred solution in an ice bath to 0-5 °C.

-

Addition of Acyl Chloride: Add chloroacetyl chloride (3.2 g, 0.028 mol) dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up & Isolation: Precipitated triethylamine hydrochloride is removed by filtration. The filtrate is concentrated under reduced pressure. The resulting residue is poured into ice-cold water. The solid product is collected by vacuum filtration, washed thoroughly with water, and dried.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure azetidin-2-one.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for assessing the in vitro antibacterial potency of newly synthesized azetidine derivatives.

Materials:

-

Synthesized azetidine compound

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Compound Stock Solution: Accurately weigh the synthesized compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Microdilution Plate Setup:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first column of wells, resulting in the highest test concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 serves as the growth control (no compound), and Column 12 serves as the sterility control (no bacteria).

-

-

Inoculation: Inoculate each well (columns 1-11) with 10 µL of the final bacterial inoculum (5 x 10⁵ CFU/mL). The final volume in each well will be ~110 µL.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the azetidine derivative at which there is no visible turbidity (i.e., the well is clear).

Caption: Workflow for MIC determination by broth microdilution.

Structure-Activity Relationships (SAR)

The antibacterial potency of azetidine derivatives is highly dependent on the nature and stereochemistry of the substituents on the azetidine ring and the broader molecular scaffold.[10]

-

Substituents at C-3 and C-4: The substituents at the C-3 and C-4 positions of the azetidin-2-one ring significantly influence the molecule's interaction with the PBP active site. For example, the presence of a 3-chloro group is a common feature in many synthetically accessible and active compounds.[9]

-

Stereochemistry: The relative stereochemistry of the substituents is critical. For many β-lactam antibiotics, the cis configuration is essential for potent activity. In the case of 7-(3-amino-2-methyl-1-azetidinyl) quinolones, specific stereoisomers, such as the (2S,3R) configuration of the azetidine moiety, confer the best antibacterial activity.[10]

-

N-1 Substituent: The group attached to the azetidine nitrogen can be varied to modulate pharmacokinetic properties or to attach the azetidine ring to another pharmacophore, as seen in azetidinyl-quinolones.

Quantitative SAR Data: Representative Azetidinyl-Quinolones

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of quinolones with varying C-7 azetidinyl substituents, demonstrating the impact of substitution on antibacterial activity.

| Compound ID | C-7 Azetidinyl Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 1 | 3-Aminoazetidin-1-yl | 0.12 | 0.06 |

| 2 | 3-Hydroxyazetidin-1-yl | 0.5 | 0.25 |

| 3 | 3-Amino-2-methylazetidin-1-yl | 0.06 | 0.03 |

| 4 | 3-(Methylamino)azetidin-1-yl | 0.25 | 0.12 |

| 5 | Unsubstituted azetidin-1-yl | >16 | 4 |

| Ciprofloxacin | (Reference Drug) | 0.25 | 0.015 |

| (Data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature) |

Conclusion

Azetidine derivatives, particularly the β-lactams, remain a fertile ground for the discovery of new antibacterial agents. The synthetic accessibility of the azetidin-2-one ring via the Staudinger cycloaddition allows for extensive structural diversification. A thorough understanding of the mechanisms of action, coupled with detailed protocols for synthesis and biological evaluation, empowers researchers to rationally design and develop novel azetidine-based compounds. By carefully manipulating stereochemistry and substitution patterns, it is possible to optimize potency against both Gram-positive and Gram-negative pathogens, addressing the ongoing challenge of antimicrobial resistance.

References

-

Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

-

Medicef Pharma. (n.d.). Beta Lactam Antibiotics - How Do They Work Against Bacterial Infections. [Link]

-

Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., Más, J., & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(7), 801–810. [Link]

-

LibreTexts Chemistry. (2019). The Mechanism of Action of β-Lactam Antibiotics. [Link]

-

Fadhil, T. A. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International journal of health sciences. [Link]

-

Fadhil, T. A. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. [Link]

-

Patel, R. P. (n.d.). Synthesis and biological activities of some 3- chloro-4-(substituted phenyl)-1-{(2-oxo-2-(5- phenyl-1H-tetrazol-1-yl) ethyl) amino} azetidin- 2-one as potential antibacterial agents. Academia.edu. [Link]

-

Mogilaiah, K., Vidya, K., & Reddy, G. R. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 14(5), 1794–1801. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Basicmedical Key. (2016). Beta-Lactam & Other Cell Wall- & Membrane-Active Antibiotics. [Link]

-

Frigola, J., Vano, D., Torrens, A., Gomez-Gomar, A., Gubert, S., & Garcia-Granda, S. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(8), 1203–1215. [Link]

-

Wikipedia. (n.d.). β-Lactam antibiotic. [Link]

-

Organic Syntheses. (n.d.). Azetidine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bdmaee.net [bdmaee.net]

- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Ring-Opening Reactions of Azetidines for Synthetic Applications

Executive Summary & Strategic Rationale

Azetidines, four-membered nitrogen heterocycles, occupy a "Goldilocks" zone in heterocyclic chemistry. With a ring strain energy (RSE) of approximately 25.4 kcal/mol (106 kJ/mol) , they are significantly more reactive than pyrrolidines (RSE ~1.3 kcal/mol) yet possess greater kinetic stability than aziridines (RSE ~27.7 kcal/mol).

For drug development professionals, the azetidine ring-opening represents a high-value tactical maneuver. It allows for the rapid assembly of

This guide details two distinct mechanistic pathways:

-

Lewis Acid-Mediated Nucleophilic Opening: For heteroatom functionalization (C-O, C-N, C-S bonds).

-

Nickel-Catalyzed Cross-Coupling: For carbon framework extension (C-C bonds).

Mechanistic Principles & Pathway Selection

The reactivity of azetidines is binary, dictated by the mode of activation. The nitrogen atom is the control center; it must be activated to lower the energy barrier for C-N bond cleavage.

Diagram 1: Mechanistic Divergence in Azetidine Ring Opening[1]

Caption: Divergent activation modes. Path 1 utilizes strain release via N-coordination. Path 2 utilizes transition metal insertion into the strained C-N bond.

Protocol 1: Lewis Acid-Mediated Nucleophilic Ring Opening

Target Application: Synthesis of

Critical Analysis

Unlike aziridines, non-activated azetidines are inert to weak nucleophiles. Strong activation is required. Copper(II) triflate (

Materials

-

Substrate: N-Tosyl-2-phenylazetidine (or similar N-activated azetidine).[1]

-

Catalyst:

(10-20 mol%). -

Nucleophile: Primary/Secondary Alcohol (3.0 equiv) or Amine.

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous).

Step-by-Step Methodology

-

Catalyst Preparation:

-

In a flame-dried Schlenk tube under Argon, weigh

(0.1 mmol, 10 mol%). -

Note:

is hygroscopic. Weigh quickly or use a glovebox.

-

-

Substrate Addition:

-

Dissolve N-Tosyl-2-phenylazetidine (1.0 mmol) in anhydrous DCE (4 mL).

-

Add the solution to the catalyst.[2] Stir for 5 minutes at Room Temperature (RT) to allow coordination (solution often turns pale blue/green).

-

-

Nucleophile Introduction:

-

Add the alcohol nucleophile (3.0 mmol) via syringe.

-

Optimization: For sterically hindered alcohols, increase equivalents to 5.0 or use as co-solvent.

-

-

Reaction:

-

Heat the mixture to 60–80 °C . Monitor by TLC (typically 2–6 hours).

-

Endpoint: Disappearance of the azetidine starting material.

-

-

Work-up:

-

Cool to RT. Quench with saturated aqueous

. -

Extract with DCM (

mL). Wash combined organics with brine. -

Dry over

and concentrate.

-

-

Purification:

-

Flash chromatography (Hexanes/EtOAc).

-

Yield Expectation: 85–95%.

-

Protocol 2: Nickel-Catalyzed Cross-Coupling (Negishi-Type)

Target Application: Synthesis of

Critical Analysis

This protocol overcomes the limitation of classical nucleophilic opening which cannot easily install carbon chains. The use of Nickel is preferred over Palladium for alkyl-alkyl couplings due to slower

Diagram 2: Ni-Catalyzed Workflow

Caption: Workflow for Ni-catalyzed Negishi cross-coupling of azetidines.

Step-by-Step Methodology

-

Catalyst Setup:

-

Inside a glovebox (or strict Schlenk line), combine

(10 mol%) and trans-1,2-diaminocyclohexane ligand (10 mol%) in isopropanol/DMA (1:1). -

Stir until complex forms (approx. 15 mins).

-

-

Substrate & Reagent:

-

Add the azetidine substrate (0.5 mmol).[4]

-

Add the organozinc reagent (1.5 equiv) dropwise.

-

Note: Commercial organozinc reagents should be titrated prior to use.

-

-

Reaction Conditions:

-

Stir at Room Temperature for 12–24 hours.

-

Observation: Color change often indicates active catalytic species.

-

-

Quench:

-

Carefully quench with ethanol, then dilute HCl.

-

Basify with NaOH to pH ~10 to free the amine for extraction.

-

Regioselectivity Guide

Predicting the site of ring opening (C2 vs. C4) is critical for experimental design.

| Substrate Type | Dominant Effect | Major Site of Attack | Explanation |

| 2-Alkyl Azetidine | Steric Hindrance | C4 (Unsubstituted) | Nucleophile attacks the less hindered carbon ( |

| 2-Aryl Azetidine | Electronic (Benzylic) | C2 (Benzylic) | Benzylic stabilization of the developing positive charge in the transition state directs attack to C2, despite sterics. |

| 2,2-Disubstituted | Steric Hindrance | C4 | Quaternary center severely blocks approach; attack occurs at the methylene group. |

| N-Acyl vs N-Alkyl | Electronic (Leaving Group) | N/A | N-Acyl/Sulfonyl activates the ring for C-attack. N-Alkyl requires quaternization first. |

Troubleshooting & Optimization (E-E-A-T)

-

Problem: No Reaction (Starting Material Recovered).

-

Cause: Insufficient activation of the Nitrogen.

-

Solution: Switch from weak Lewis Acids (

) to stronger ones (

-

-

Problem: Polymerization.

-

Cause: Concentration too high or temperature too high.

-

Solution: Run reaction at 0.1 M or lower. Azetidines can polymerize (Polyazetidine) via cationic propagation if the nucleophile is consumed or weak.

-

-

Problem: Regioselectivity Erosion.

-

Cause:

character increasing (carbocation formation). -

Solution: Use a less polar solvent (switch from DMF to Toluene) to enforce tighter ion-pairing and

character.

-

References

-

Couty, F., & Evano, G. (2006). "Ring Opening of Azetidines: A Versatile Tool for the Synthesis of Nitrogen-Containing Compounds."[1][5] Organic Letters.

-

Ghorai, M. K., et al. (2011). "Lewis Acid Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines." The Journal of Organic Chemistry.

-

Noda, H., et al. (2019). "Nickel-Catalyzed Cross-Coupling of Azetidines with Organozinc Reagents." Journal of the American Chemical Society.

-

D'Höoghe, M., & De Kimpe, N. (2010). "Synthesis of 2-Substituted Azetidines." Chemical Reviews.

-

Stradiotto, M., et al. (2018). "Ligand-Controlled Regioselective Nickel-Catalyzed Ring Opening." Angewandte Chemie International Edition.

Sources

Troubleshooting & Optimization

Preventing racemization during coupling of azetidine carboxylic acids

Topic: Preventing Racemization During C-Terminal Activation

Ticket ID: #AZE-RAC-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Aze" Paradox

Welcome to the technical support center. You are likely here because you are observing significant epimerization (racemization) when attempting to couple Azetidine-2-carboxylic acid (Aze) to a growing peptide chain or amine.